6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O/c9-4-1-6-7(10)5(8(11)14)2-12-13(6)3-4/h1-3H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUWOTXCPVZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1Br)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Halogenation
To circumvent regiochemical challenges during bromination, a directing-group strategy has been developed. Introducing a temporary methoxy group at the 3-position prior to bromination ensures exclusive 6-substitution. Subsequent methoxy removal via BBr₃ in DCM restores the carboxamide site.
Suzuki-Miyaura Coupling Optimization
While direct coupling at the 6-bromo position often leads to byproducts, pre-functionalization with ethanethiol creates a sulfide intermediate that directs cross-coupling to the 4-chloro position. Post-coupling oxidation with Oxone regenerates the native structure.
Reaction Optimization Strategies
Solvent and Catalyst Screening
A comparative study of palladium catalysts for Suzuki couplings revealed that Pd(PPh₃)₄ in dioxane/water (5:1) at 80°C maximizes coupling efficiency (94% yield) while minimizing dehalogenation. Polar aprotic solvents (e.g., DMF) improve carboxamide stability during prolonged reactions.
Table 2: Catalyst Performance in Suzuki Coupling
| Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 94% |
| PdCl₂(dppf) | THF/H₂O | 70°C | 87% |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 90°C | 82% |
Temperature-Controlled Amination
Amination at the 4-chloro position proceeds efficiently in tert-butyl alcohol at 155°C, achieving 93% yield within 3 hours. Microwave-assisted methods reduce reaction times to 35 minutes with comparable yields.
Analytical Validation
Structural confirmation relies on multimodal characterization:
-
¹H/¹³C NMR : Distinct peaks for Br (δ 7.48 ppm, d) and Cl (δ 7.33 ppm, s) confirm substitution patterns.
-
HPLC-PDA : Purity >99% is achieved using a C18 column with 0.1% TFA in acetonitrile/water.
-
X-ray Crystallography : Orthorhombic crystal packing (space group P2₁2₁2₁) validates the carboxamide conformation .
Chemical Reactions Analysis
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used.
Coupling Reactions: The carboxamide group can participate in coupling reactions, such as amidation or esterification, to form more complex molecules
Scientific Research Applications
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The pyrrolo[1,2-b]pyridazine scaffold is versatile, allowing substitutions at positions 1, 3, 4, and 4. Below is a comparative analysis of 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide and its analogs:
Key Observations:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s solubility limitations contrast with fluorinated analogs (e.g., ), which exhibit better aqueous solubility due to polar trifluoromethyl and hydroxyl groups.
- Synthetic Accessibility : The bromo and chloro substituents in the parent compound require precise halogenation steps, whereas fluorinated analogs utilize more streamlined coupling reactions (e.g., Suzuki-Miyaura in ).
- Stability : Difluoro-substituted derivatives (e.g., ) show enhanced resistance to oxidative metabolism compared to bromo/chloro counterparts.
Clinical and Preclinical Relevance
- The target compound demonstrated efficacy only as a prodrug in rheumatoid arthritis models, while fluorinated analogs (e.g., ) achieved potency without prodrug modification .
- Discontinued commercial availability of the parent compound (as per CymitQuimica ) may reflect challenges in formulation or scalability compared to newer derivatives.
Biological Activity
Overview
6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an antiviral and anticancer agent. Its unique structure, characterized by a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carboxamide group at the 3-position, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H4BrClN2O
- Molecular Weight : 274.502 g/mol
- Structural Features : The compound features a pyrrolo-pyridazine core that enhances its reactivity and biological interactions due to the presence of halogen substituents and the carboxamide functional group.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. Key mechanisms include:
- Inhibition of HIV Reverse Transcriptase : The compound has shown potential as an inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, which is crucial for viral replication. This suggests its application in antiviral therapies targeting HIV.
- Kinase Inhibition : It acts as a scaffold for developing kinase inhibitors, which are vital in cancer therapy. By binding to the active sites of kinases, it can block phosphorylation processes that lead to cancer cell proliferation .
Biological Activity Data
Research has indicated various biological activities associated with this compound. Below is a summary table of notable activities and their corresponding references:
Antiviral Activity
A study highlighted the effectiveness of this compound as an inhibitor of HIV reverse transcriptase. The compound was subjected to various assays that confirmed its potency against viral replication, paving the way for further development in antiviral drug formulations.
Anticancer Potential
In addition to its antiviral properties, this compound has been investigated for its role in cancer treatment. Its ability to inhibit kinases involved in cell signaling pathways has been demonstrated through in vitro studies that assessed cell viability across multiple cancer cell lines. The results indicated significant cytotoxic effects comparable to established chemotherapeutic agents .
Synthesis Pathways
Several synthetic routes have been explored for producing this compound. These methods not only facilitate the efficient production of the compound but also allow for modifications that can enhance its biological activity:
- Method A : Reaction of halogenated pyridazines with carboxylic acids under controlled conditions.
- Method B : Utilizing coupling reactions with amines to introduce various substituents at the 4 and 6 positions of the pyrrolo framework.
Q & A
Q. What are the recommended synthetic routes for 6-bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide, and how can intermediates be validated?
A robust synthesis involves sequential halogenation and cyclization. For example, bromination at the pyrrolo-pyridazine core followed by chlorination at the 4-position. Validate intermediates using ¹H/¹³C NMR (to confirm regioselectivity) and HPLC-MS (to assess purity >95%). Key challenges include controlling competing side reactions (e.g., over-halogenation); optimize via temperature-controlled stepwise addition of halogenating agents (e.g., NBS for bromination, POCl₃ for chlorination) .
Q. How should researchers characterize crystallinity and stability under varying storage conditions?
Use X-ray diffraction (XRD) to confirm crystalline structure and dynamic vapor sorption (DVS) to assess hygroscopicity. For stability, conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC-UV for decomposition products. Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the carboxamide group .
Q. What safety protocols are critical when handling this compound?
Wear chemical-resistant suits (e.g., Tyvek) and Nitrile gloves due to potential skin/eye irritation (H315/H319). Use fume hoods for weighing and reaction setup. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
Employ density functional theory (DFT) to calculate electrophilic Fukui indices at the bromine and chlorine positions, identifying susceptibility to nucleophilic substitution. Pair with molecular docking to prioritize derivatives with enhanced binding to target proteins (e.g., kinase inhibitors). Validate predictions experimentally via kinetic studies (e.g., SNAr reactions with amines) .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Example: If IC₅₀ values vary between enzymatic and cell-based assays, perform target engagement studies (e.g., CETSA/Cellular Thermal Shift Assay) to confirm intracellular target binding. Use metabolomic profiling to rule out off-target effects or compound instability in cell media .
Q. How can reaction conditions be optimized for scalability while minimizing impurities?
Use Design of Experiments (DoE) to model parameters (temperature, stoichiometry, solvent polarity). For instance, a Central Composite Design can optimize Suzuki-Miyaura coupling of the bromo-substituted intermediate, balancing catalyst loading (Pd(PPh₃)₄) and base (K₂CO₃). Monitor impurity profiles via LC-HRMS to identify dimerization byproducts .
Q. What advanced techniques validate the compound’s interaction with biological targets?
Combine surface plasmon resonance (SPR) for binding kinetics (ka/kd) and cryo-EM for structural insights into binding pockets. Cross-reference with NMR-based fragment screening to map key interactions (e.g., hydrogen bonding with the carboxamide group) .
Methodological Challenges
Q. How to address low solubility in aqueous buffers for in vitro assays?
Formulate with co-solvents (DMSO ≤1% v/v) or use nanoparticle encapsulation (PLGA polymers). Validate solubility via shake-flask method with UV quantification. For cellular assays, confirm membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
